molecular formula C7H12O B114416 6-Heptyn-1-ol CAS No. 63478-76-2

6-Heptyn-1-ol

Cat. No. B114416
CAS RN: 63478-76-2
M. Wt: 112.17 g/mol
InChI Key: BVRCLEXKQNWTDK-UHFFFAOYSA-N
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Description

6-Heptyn-1-ol is used as a reagent in the preparation of many cyclic compounds. It is also used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of 6-Heptyn-1-ol is C7H12O. It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .


Chemical Reactions Analysis

6-Heptyn-1-ol is used as a reagent in the preparation of many cyclic compounds. It is also used as an intermediate in organic synthesis .


Physical And Chemical Properties Analysis

6-Heptyn-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 174.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C. Its enthalpy of vaporization is 47.8±6.0 kJ/mol, and it has a flash point of 92.8±14.9 °C. The index of refraction is 1.452, and its molar refractivity is 33.8±0.3 cm3 .

Scientific Research Applications

Pheromone Synthesis and Insect Behavior

  • 6-Heptyn-1-ol has been studied in the context of pheromone synthesis. For instance, the synthesis of the enantiomers of rhynchophorol, an aggregation pheromone of the American palm weevil, involved reducing precursors that included compounds related to 6-heptyn-1-ol (Mori & Ishigami, 1992).

Therapeutic Research

  • Several studies have focused on the therapeutic potential of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) derivatives, which share structural similarities with 6-Heptyn-1-ol. These derivatives have shown effectiveness as inhibitors of HIV-1 reverse transcriptase, contributing significantly to the research on HIV treatment (Pontikis et al., 1997).

Chemical Synthesis and Molecular Structure Analysis

  • Research has been conducted on the synthesis of various chemical compounds, including those derived from 6-Heptyn-1-ol, and their molecular structures. For example, studies on the synthesis of (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide, involving enzyme-catalyzed reactions, have contributed to understanding the stereoselectivity and molecular configurations in organic synthesis (Henkel et al., 1994).

Enzyme-Catalyzed Resolutions and Stereoselectivity

  • 6-Heptyn-1-ol and its derivatives have been used in enzyme-catalyzed resolutions, providing insights into stereoselectivity in chemical reactions. Research in this area includes the optical resolution of 1-alkyn-3-ol through lipase-catalyzed hydrolysis, exploring the enantioselectivity of biochemical reactions (Kawashima & Hasegawa, 1992).

Biochemical and Biophysical Interactions

  • In the realm of biochemical and biophysical research, studies have been conducted on the molecular interactions of compounds structurally similar to 6-Heptyn-1-ol. For instance, the conformational analysis of HIV-1 reverse transcriptase inhibitors like HEPT has provided valuable information about the molecular interactions and binding mechanisms in drug design (Lawtrakul et al., 1999).

Molecular Docking and Drug Design

  • Research involving molecular docking techniques, particularly in drug design, has utilized HEPT analogues. This includes the development of predictive 3D-QSAR models for nonnucleoside reverse transcriptase inhibitors, enhancing the understanding of the structural requirements for the activity of these compounds (Kireev et al., 1997).

Safety And Hazards

6-Heptyn-1-ol should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If ingested, clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur .

properties

IUPAC Name

hept-6-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRCLEXKQNWTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451552
Record name 6-heptyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Heptyn-1-ol

CAS RN

63478-76-2
Record name 6-heptyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptyn-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

HO(CH2)5C≡CH was prepared by the KAPA-promoted isomerization of HOCH2C≡C(CH2)3CH3 (prepared according to Millar, J. G.; Oehlschlager, A. C. J. Org. Chem. 1984, 49, 2332-2338) or HO(CH2)2C≡C(CH2)2CH3 (commercially available from GFS Chemicals; Powell, Ohio). Oxidative coupling of HO(CH2)5C≡CH was carried out in a glass reaction vessel by dissolving 6.95 grams of HO(CH2)5C≡CH in pyridine/methanol (2.0 milliliters/6.2 milliliters) and adding 307 grams of CuCl followed by stirring in the presence of oxygen until all the staring material was consumed. The reaction mixture was worked up with diethyl ether and 4N HCl, the combined organic layers were dried over MgSO4, filtered and concentrated. Recrystallization of the residue from 1/1 hexanes/tert-butyl methyl ether to yield 5.35 grams of HO(CH2)5C≡C—C≡C(CH2)5OH as a pink solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
E Lee, K Zong, HY Kang, J Lim… - BULLETIN-KOREAN …, 2000 - pdf.lookchemmall.com
… Starting from 6-heptyn-1-ol (12), the 7oxoheptenylboronate 14 was prepared analogously. When the radical cyclization product mixture 16 was subjected to the mCPBA oxidation, …
Number of citations: 6 pdf.lookchemmall.com
M Tzamarioudaki - 1996 - search.proquest.com
… The 6-heptyn-1-ol (26) thus formed was then oxidized by means of the Swern oxidation to … The mixture was allowed to stir for 5 min before a solution of 6-heptyn-1-ol (3.2 g, ()(29 mol) in …
Number of citations: 0 search.proquest.com
WD Silva, JG Millar, LM Hanks, JMS Bento - life.illinois.edu
… (6E,8Z)-6,8-Pentadecadienol (7) A solution of 6-heptyn-1-ol 4 (10.0 g, 89 mmol) and imidazole (13.6 g, 200 mmol) in 200 ml CH2Cl2 was cooled in an icebath, and t-butyldimethylsilyl …
Number of citations: 2 www.life.illinois.edu
TW Bumpus, JM Baskin - Angewandte Chemie International …, 2016 - Wiley Online Library
… We evaluated a panel of five small alkynols (propynol, 3-butyn-1-ol, 4-pentyn-1-ol, 5-hexyn-1-ol, and 6-heptyn-1-ol) by incubating each with 1,2-dioleoyl-sn-glycero-3-phosphocholine (…
Number of citations: 41 onlinelibrary.wiley.com
Q Yan, A Kanegae, T Miyachi, H Naka… - Journal of chemical …, 2015 - Springer
… carbon tetrabromide (CBr 4 ) and triphenylphosphine (PPh 3 ) to yield a tetrahydropyranyl (THP) ether of 5-bromo-1-pentanol (2), which was converted into a THP ether of 6-heptyn-1-ol (…
Number of citations: 7 link.springer.com
A Khrimian, DR Lance, M Schwarz… - Journal of agricultural …, 2008 - ACS Publications
… A solution of methyl lithium in ether (0.176 mol; 110 mL of 1.6 M) was slowly added under N 2 atmosphere to a mechanically stirred solution of 6-heptyn-1-ol (9.88 g, 0.088 mol) in dry …
Number of citations: 8 pubs.acs.org
H Wang, S Han, Y Hu, JJ Dynes - ChemPlusChem, 2016 - Wiley Online Library
… through the reaction of 3-isocyanatepropyltriethoxysilane and 6,8-tetradecadiyne-1,14-diol, which was prepared through the copper-catalyzed oxidative homocoupling of 6-heptyn-1-ol …
J Yang, D Korovesis, S Ji, JP Kahler… - Israel Journal of …, 2023 - Wiley Online Library
… The route towards an FP-alkyne probe may even be shortened by an additional step when using 6-heptyn-1-ol, 9-decyn-1-ol or 10-undecyn-1-ol as starting material. …
Number of citations: 2 onlinelibrary.wiley.com
KW Liang, M Chandrasekharam, CL Li… - The Journal of Organic …, 1998 - ACS Publications
… The alkylation is applicable to 4-pentyn-1-ol, 5-hexyn-1-ol, and 6-heptyn-1-ol but not to 3-butyn-1-ol; 10 we also prepare the substrates 8−12 that are tethered with either a ketone or a …
Number of citations: 26 pubs.acs.org
E Schwartz, HJ Kitto, R De Gelder, RJM Nolte… - Journal of Materials …, 2007 - pubs.rsc.org
… 6-Heptyn-1-ol 22 and dodecylazide 24 were synthesised according to literature procedures. The synthesis of the precursors for the various formamides is described in the ESI.‡ …
Number of citations: 42 pubs.rsc.org

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